molecular formula C5H9BrO B1336446 1-Bromopentan-2-one CAS No. 817-71-0

1-Bromopentan-2-one

Cat. No.: B1336446
CAS No.: 817-71-0
M. Wt: 165.03 g/mol
InChI Key: XNHTZBFSFZSWOO-UHFFFAOYSA-N
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Description

1-Bromopentan-2-one is an organic compound with the molecular formula C5H9BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the second carbon of a pentanone chain. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopentan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-pentanone using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromopentan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted pentanones.

    Reduction: The carbonyl group (C=O) in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Substituted pentanones, such as 2-pentanone derivatives.

    Reduction: 2-bromopentanol.

    Oxidation: 2-bromopentanoic acid.

Scientific Research Applications

1-Bromopentan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research into potential therapeutic agents often involves this compound as a starting material for drug development.

    Industry: It is employed in the manufacture of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-bromopentan-2-one primarily involves its reactivity as a brominated ketone. The bromine atom and the carbonyl group (C=O) confer unique chemical properties, allowing the compound to participate in various reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions are facilitated by the molecular structure and the presence of reactive sites.

Comparison with Similar Compounds

    1-Bromopentane: A brominated alkane with the formula C5H11Br, used in organic synthesis and as a solvent.

    2-Bromopentane: Another isomer of bromopentane, used in selective C–H alkylation and as an intermediate in organic synthesis.

    3-Bromopentane: A less common isomer, also used in organic synthesis.

Uniqueness of 1-Bromopentan-2-one: this compound is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a broader range of chemical reactions compared to its isomers. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-bromopentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-3-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHTZBFSFZSWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434826
Record name 1-bromopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817-71-0
Record name 1-bromopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromopentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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